molecular formula C22H22FNO3 B11383867 3-(4-fluorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(4-fluorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11383867
M. Wt: 367.4 g/mol
InChI Key: HBNACQMYNCCADK-UHFFFAOYSA-N
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Description

3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a propyl group attached to a chromeno-oxazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde under controlled conditions . The reaction is often carried out in the presence of a catalyst such as glycerol at elevated temperatures to facilitate the formation of the chromeno-oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as quinones, amines, and halogenated derivatives.

Scientific Research Applications

3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-FLUOROPHENYL)METHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H22FNO3/c1-3-4-16-10-20(25)27-22-14(2)21-17(9-19(16)22)12-24(13-26-21)11-15-5-7-18(23)8-6-15/h5-10H,3-4,11-13H2,1-2H3

InChI Key

HBNACQMYNCCADK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)F

Origin of Product

United States

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